Cas no 18051-16-6 (9,10-Dihydrolysergol)

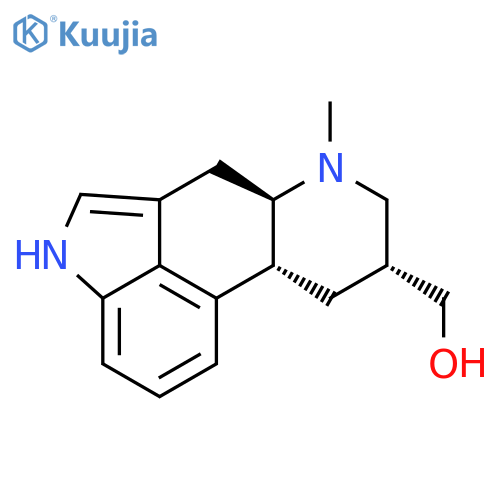

9,10-Dihydrolysergol structure

商品名:9,10-Dihydrolysergol

9,10-Dihydrolysergol 化学的及び物理的性質

名前と識別子

-

- Ergoline-8-methanol,6-methyl-, (8b)-

- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol

- 9,10-Dihydrolysergol

- 6-Methyl-ergoline-8-methanol

- 8alpha,9-Dihydroelymoclavine

- A,9-Dihydroelymoclavine

- A-Dihydrolysergol

- Dihydrolysergol

- Dihydrolysergol I

- trans-dihydrolysergol

- AKOS030254429

- ERGOLINE-8-METHANOL, 6-METHYL-, (8.BETA.)-

- LY 60722

- LY-60722

- BDBM50227495

- 8.ALPHA.,9-DIHYDROELYMOCLAVINE

- J-011530

- CHEMBL290217

- UFKTZIXVYHGAES-WDBKCZKBSA-N

- Methanol, [(8.beta.)-6-methylergolin-8-yl]-

- 8-METHYLERGOLINE-8-METHANOL, .BETA.

- (6-Methylergolin-8-yl)methanol

- UNII-I39LU14H83

- Ergoline-8-methanol, 6-methyl-, (8beta)-

- NCGC00246217-01

- [(2R,4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),9,12,14-tetraen-4-yl]methanol

- SCHEMBL1893796

- 6-methylergolin-8beta-ylmethanol

- SMR000538902

- 18051-16-6

- Dihydroelymoclavine

- I39LU14H83

- MLS001173381

- Dihydro-lysergol

- alpha-Dihydrolysergol

- DTXSID20939343

- Q27280311

- HMS2882O18

- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

-

- インチ: InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1

- InChIKey: UFKTZIXVYHGAES-WDBKCZKBSA-N

- ほほえんだ: OC[C@H]1CN(C)[C@H]2[C@@H](C3C=CC=C4C=3C(C2)=CN4)C1

計算された属性

- せいみつぶんしりょう: 256.15800

- どういたいしつりょう: 256.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 39.3Ų

じっけんとくせい

- ゆうかいてん: >265°C (dec)

- PSA: 39.26000

- LogP: 2.05810

9,10-Dihydrolysergol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D449150-50mg |

9,10-Dihydrolysergol |

18051-16-6 | 50mg |

$942.00 | 2023-05-18 | ||

| A2B Chem LLC | AA95767-10mg |

Ergoline-8-methanol, 6-methyl-, (8β)- |

18051-16-6 | 10mg |

$334.00 | 2024-04-20 | ||

| A2B Chem LLC | AA95767-5mg |

Ergoline-8-methanol, 6-methyl-, (8β)- |

18051-16-6 | 5mg |

$238.00 | 2024-04-20 | ||

| TRC | D449150-100mg |

9,10-Dihydrolysergol |

18051-16-6 | 100mg |

$1654.00 | 2023-05-18 | ||

| TRC | D449150-5mg |

9,10-Dihydrolysergol |

18051-16-6 | 5mg |

$ 121.00 | 2023-09-07 | ||

| TRC | D449150-10mg |

9,10-Dihydrolysergol |

18051-16-6 | 10mg |

$ 219.00 | 2023-09-07 | ||

| TRC | D449150-25mg |

9,10-Dihydrolysergol |

18051-16-6 | 25mg |

$488.00 | 2023-05-18 |

9,10-Dihydrolysergol 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

18051-16-6 (9,10-Dihydrolysergol) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量